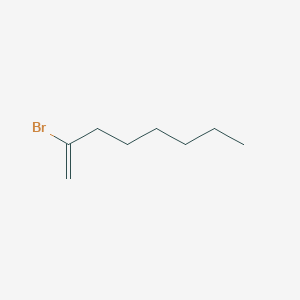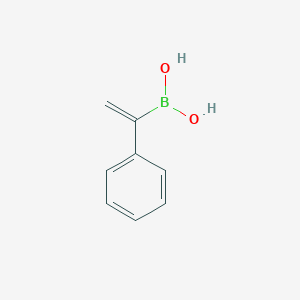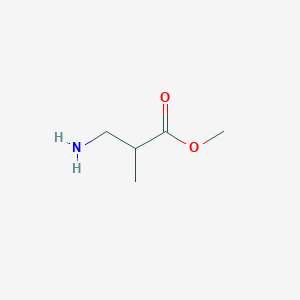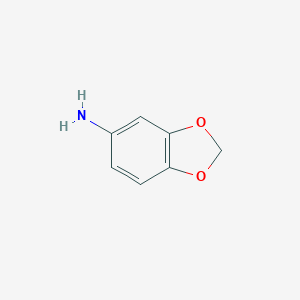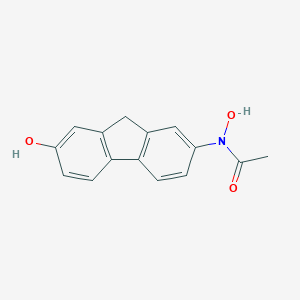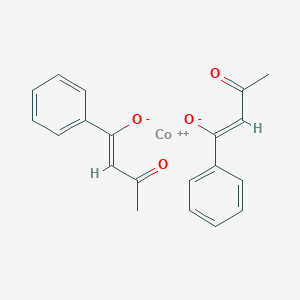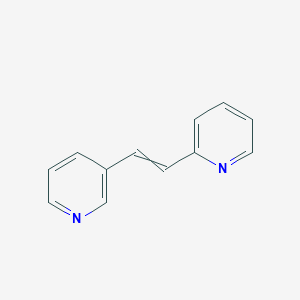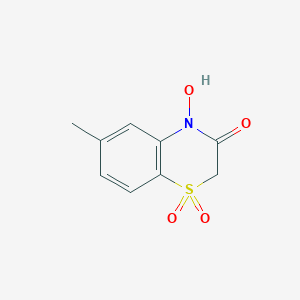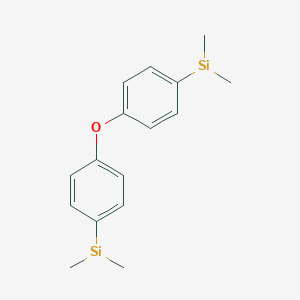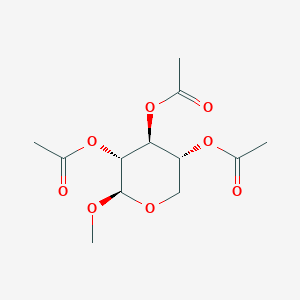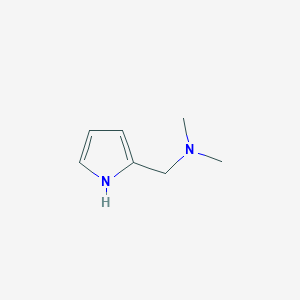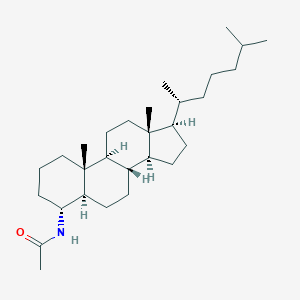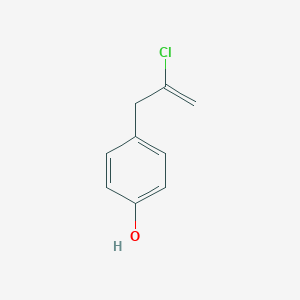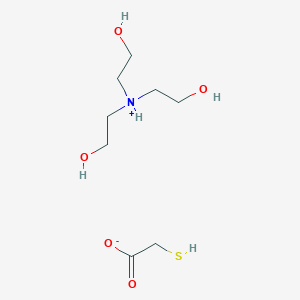
Tris(2-hydroxyethyl)ammonium mercaptoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Tris(2-hydroxyethyl)ammonium mercaptoacetate typically involves the reaction of mercaptoacetic acid with tris(2-hydroxyethyl)amine under controlled conditions . The reaction is carried out in a suitable solvent, such as water or ethanol, and requires careful monitoring of temperature and pH to ensure optimal yield and purity . Industrial production methods may involve large-scale reactors and continuous processing techniques to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Tris(2-hydroxyethyl)ammonium mercaptoacetate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tris(2-hydroxyethyl)ammonium mercaptoacetate has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations and as a stabilizer for certain reactions . In biology, it has been studied for its potential role in modulating enzyme activity and cellular processes . In medicine, it is being investigated for its potential therapeutic effects, including its ability to modulate immune responses and protect against oxidative stress . In industry, it is used in the formulation of various products, including cosmetics and pharmaceuticals .
Mechanism of Action
The mechanism of action of Tris(2-hydroxyethyl)ammonium mercaptoacetate involves its interaction with specific molecular targets and pathways . It has been shown to activate certain enzymes and modulate the expression of specific genes . For example, it can increase the activity of aminoacyl-tRNA synthase mRNA, which plays a crucial role in protein synthesis . This activation can lead to various biological effects, including immunomodulation and protection against oxidative damage .
Comparison with Similar Compounds
Tris(2-hydroxyethyl)ammonium mercaptoacetate can be compared with other similar compounds, such as tris(2-hydroxyethyl)ammonium orthocresoxyacetate (trecrezan) . While both compounds share similar structural features and biological activities, this compound is unique in its specific applications and mechanisms of action . Other similar compounds include tris(2-hydroxyethyl)ammonium acetate and tris(2-hydroxyethyl)ammonium salts of arylheteroacetic acids .
Properties
CAS No. |
13220-80-9 |
|---|---|
Molecular Formula |
C8H19NO5S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-sulfanylacetic acid |
InChI |
InChI=1S/C6H15NO3.C2H4O2S/c8-4-1-7(2-5-9)3-6-10;3-2(4)1-5/h8-10H,1-6H2;5H,1H2,(H,3,4) |
InChI Key |
ZSRUSYMBCCXANQ-UHFFFAOYSA-N |
SMILES |
C(CO)[NH+](CCO)CCO.C(C(=O)[O-])S |
Canonical SMILES |
C(CO)N(CCO)CCO.C(C(=O)O)S |
Synonyms |
tris(2-hydroxyethyl)ammonium mercaptoacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


